molecular formula C16H15N3O2S B2556902 N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide CAS No. 878212-27-2

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide

Cat. No.: B2556902
CAS No.: 878212-27-2
M. Wt: 313.38
InChI Key: BHGSMBVSKPQFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide (CAS 878212-27-2) is a high-value small molecule with the molecular formula C16H15N3O2S and a molecular weight of 313.37 g/mol. This compound is a specialized research chemical designed for biological and pharmacological studies. This compound serves as a key chemical scaffold in the development of potent Polo-like Kinase 4 (PLK4) inhibitors . PLK4 is a serine/threonine protein kinase located at the centrosome that plays a crucial regulatory role in cell mitosis and maintaining genomic integrity . The overexpression of PLK4 is intricately linked to the onset and progression of several cancers, influencing tumor cell proliferation, differentiation, migration, and invasion . Research demonstrates that derivatives based on the N-(1H-indazol-6-yl)benzenesulfonamide core structure can achieve exceptional PLK4 inhibitory activity, with one optimized compound (K22) showing significant PLK4 inhibitory activity (IC50 = 0.1 nM) and anti-proliferative efficacy against MCF-7 breast cancer cells (IC50 = 1.3 μM) . These findings highlight the value of this chemical series, particularly for investigating breast cancers characterized by elevated TRIM37 levels, where PLK4 inhibition has shown selective synthetic lethality . The structural features of this compound include an indazole core that can form hydrogen bonds with kinase hinge region residues and a 2,3-dihydro-1H-indene-5-sulfonamide moiety that extends into hydrophobic regions of the enzyme's active site . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed as specified in the safety data sheet.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-22(21,15-7-5-11-2-1-3-12(11)8-15)19-14-6-4-13-10-17-18-16(13)9-14/h4-10,19H,1-3H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGSMBVSKPQFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives . Industrial production methods typically optimize these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of indazole derivatives, including N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide. Research indicates that these compounds exhibit significant inhibitory effects against various human cancer cell lines.

Case Study: Inhibitory Activity Against Cancer Cell Lines

A series of indazole derivatives were synthesized and evaluated for their anticancer activity using the methyl thiazolyl tetrazolium (MTT) assay. Among these, a closely related compound showed an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent activity with a favorable selectivity profile against normal cells (HEK-293) with an IC50 of 33.2 µM. The mechanism of action appears to involve the modulation of apoptosis and cell cycle regulation through pathways involving Bcl2 family members and p53/MDM2 interactions .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits activity against various bacterial strains.

Case Study: Antibacterial Activity

In a study assessing the antibacterial effects of synthesized indazole derivatives, the compound demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using agar diffusion methods, revealing that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the indazole ring and sulfonamide group can significantly influence biological activity.

Key Findings in SAR Studies

Research has shown that modifications to the indazole scaffold can enhance both anticancer and antibacterial activities. For instance, specific substitutions have been linked to improved potency against cancer cell lines and increased antibacterial efficacy. These findings underscore the importance of targeted molecular design in developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The sulfonamide group may also contribute to its antibacterial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: LY186641 (N-[(4-Chlorophenyl)amino]carbonyl-2,3-dihydro-1H-indene-5-sulfonamide)

  • Core Structure : Both compounds share the 2,3-dihydro-1H-indene-5-sulfonamide backbone .
  • Substituent Differences :
    • LY186641 has a 4-chlorophenyl urea group attached to the sulfonamide nitrogen.
    • The target compound replaces the urea group with an indazol-6-yl moiety.
  • Pharmacokinetics: LY186641 exhibits linear pharmacokinetics (PK), with a terminal half-life of 31 ± 11 hours, clearance of 135 ± 36 mL/h/m², and volume of distribution of 10.2 ± 2.8 L .
  • Toxicity :
    • LY186641 causes dose-dependent methemoglobinemia, a dose-limiting toxicity linked to its urea moiety .
    • The indazole group in the target compound might reduce this risk by modifying metabolic pathways or oxidative stress responses.

Melanin-Concentrating Hormone Receptor Antagonist (2-(4-Benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide)

  • Structural Contrast :
    • This compound features an acetamide linkage to indazole, unlike the sulfonamide group in the target compound .
  • Biological Activity :
    • Acts as a melanin-concentrating hormone receptor antagonist, suggesting indazole derivatives can target neuroendocrine pathways .
    • The sulfonamide group in the target compound may confer distinct hydrogen-bonding interactions, altering target selectivity.

Axitinib-13C-d3 (E)-N-(methyl-13C-d3)-2-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)benzamide

  • Key Differences :
    • Axitinib uses a thioether linkage and benzamide group, contrasting with the sulfonamide in the target compound .
  • Therapeutic Relevance :
    • Axitinib is a tyrosine kinase inhibitor targeting VEGF/PDGF receptors .
    • The sulfonamide group in the target compound may broaden or shift kinase inhibition profiles due to differences in electronic properties and steric effects.

N-(Hexahydro-1H-azepin-1-ylcarbamoyl)-2,3-dihydro-1H-indene-5-sulfonamide

  • Structural Comparison :
    • Shares the sulfonamide-dihydroindene core but incorporates a hexahydroazepine urea group instead of indazole .
  • Implications :
    • The azepine moiety may enhance solubility but reduce aromatic interactions compared to the indazole group in the target compound.

Pharmacological and Toxicological Insights from Analogs

Pharmacokinetic Trends

  • The indazole group in the target compound could increase lipophilicity, improving tissue uptake.
  • Metabolites of LY186641 include hydroxylated and keto derivatives with prolonged half-lives (3.1–3.3 days) . Similar metabolic pathways may apply to the target compound, but indazole’s stability might reduce metabolite formation.

Toxicity Profiles

  • Methemoglobinemia : Strongly associated with diarylsulfonylureas like LY186641 due to oxidative stress from urea groups . The indazole substituent may mitigate this risk.
  • Hemolytic Anemia : Observed in 10/45 LY186641 patients . Sulfonamide-induced immune responses could persist in the target compound but require validation.

Biological Activity

N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N3O2SC_{16}H_{15}N_3O_2S with a molecular weight of approximately 313.37 g/mol. The compound features an indazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties .

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Carbonic Anhydrases (CAs) : This compound has been evaluated for its inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), which play a crucial role in tumor growth and metastasis. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines expressing these enzymes .
  • Antineoplastic Activity : The compound has demonstrated potential antineoplastic properties, particularly in inhibiting the growth of various cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. This suggests a possible application in targeting tumors with altered microenvironments .
  • Trichomonacidal Activity : Related studies on indazole derivatives have reported notable trichomonacidal activity, indicating that structural modifications can enhance the efficacy against specific pathogens like Trichomonas vaginalis at low concentrations .

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:

Compound Target IC50 (μM) Effect
16aCA IX0.5Inhibits cell viability in MG-63 cells
16bCA XII0.8Reduces migration in MDA-MB-231 cells
16eCA IX0.3Effective under hypoxic conditions

These results indicate that modifications to the sulfonamide structure can lead to significant enhancements in biological activity against cancer cells.

Q & A

Q. What are the recommended synthetic routes for N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2,3-dihydro-1H-indene-5-sulfonyl chloride with 1H-indazol-6-amine under basic conditions (e.g., using triethylamine or pyridine). Key steps include:
  • Sulfonamide Formation : React the sulfonyl chloride with the amine in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine) to maximize yield.

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers focus on?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Look for the indazole NH proton (δ 10.5–12.5 ppm) and dihydroindene CH₂ protons (δ 2.8–3.5 ppm as a multiplet) .
  • ¹³C NMR : Confirm sulfonamide linkage via the sulfonyl carbon (δ ~110–120 ppm) .
  • Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]⁺ matching the exact mass (calculated using PubChem data) .
  • IR Spectroscopy : Validate sulfonamide group with S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the kinase inhibitory activity of this sulfonamide derivative, and what controls are necessary to validate results?

  • Methodological Answer :
  • Assay Design : Use a fluorescence-based kinase inhibition assay (e.g., ADP-Glo™) with recombinant kinases (e.g., Aurora A or JAK2) at physiological ATP concentrations (1 mM) .
  • Controls :
  • Positive Control : Staurosporine (pan-kinase inhibitor).
  • Negative Control : DMSO vehicle to assess solvent effects.
  • Dose-Response : Test 8–10 concentrations (1 nM–100 µM) in triplicate to calculate IC₅₀ values .
  • Data Validation : Normalize activity to controls and use nonlinear regression (GraphPad Prism) for curve fitting .

Q. What computational strategies are effective in predicting the binding affinity of this compound with target proteins, and how can molecular dynamics (MD) simulations enhance SAR studies?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model binding poses. Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the dihydroindene moiety .
  • MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction frequencies .
  • SAR Enhancement : Correlate computational binding energies with experimental IC₅₀ values to prioritize structural modifications (e.g., indazole substitution) .

Q. If literature reports conflicting bioactivity data for this compound, what systematic approaches should be taken to identify the source of discrepancies?

  • Methodological Answer :
  • Variable Analysis : Compare assay conditions (e.g., kinase isoforms, ATP concentrations, cell lines) across studies .
  • Structural Verification : Confirm compound identity and purity via X-ray crystallography (if crystals are obtainable) or 2D NMR (HSQC, HMBC) .
  • Replication : Synthesize the compound independently using published protocols and retest activity under standardized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.